Cyclohexanemethanol, 2-methyl-
Description
Contextual Background and Significance of Cyclohexanemethanols
Cyclohexanemethanols are a class of organic compounds characterized by a cyclohexane (B81311) ring substituted with a hydroxymethyl group (-CH2OH). These compounds serve as important building blocks and intermediates in organic synthesis. Their utility spans the production of pharmaceuticals, fragrances, and specialty polymers. ontosight.aiontosight.ai The cyclohexane framework provides a versatile scaffold that can be functionalized in numerous ways, leading to a wide array of derivatives with distinct physical and chemical properties. For instance, the related compound 4-methylcyclohexanemethanol (MCHM) has been used as a frothing agent in coal cleaning processes and has been patented for use in air fresheners. wikipedia.org The study of cyclohexanemethanols, therefore, contributes to the advancement of synthetic methodologies and the development of novel materials.
Structural Characteristics and Stereochemical Considerations of Cyclohexanemethanol (B47985), 2-methyl-
Cyclohexanemethanol, 2-methyl- possesses the chemical formula C8H16O. ontosight.ai Its structure consists of a cyclohexane ring with a methyl group (-CH3) at the 2-position and a hydroxymethyl group (-CH2OH) attached to the first carbon of the ring. ontosight.aisolubilityofthings.com This arrangement of atoms gives rise to interesting stereochemical properties, including the existence of geometric isomers and the potential for chirality.
| Property | Value |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| Appearance | Colorless liquid |
| Odor | Faint mint-like, licorice-like (trans-isomer) |
| Boiling Point | 198.6 °C |
| Water Solubility | Low |
| Synonyms | (2-Methylcyclohexyl)methanol, Hexahydro-o-methylbenzyl alcohol |
Note: Some properties may vary depending on the isomeric composition. wikipedia.orgsolubilityofthings.comnih.gov
The substituted cyclohexane ring in Cyclohexanemethanol, 2-methyl- allows for the existence of cis and trans diastereomers. In the cis isomer, the methyl group and the hydroxymethyl group are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This difference in spatial arrangement influences the physical and chemical properties of the isomers. For example, in the related 4-methylcyclohexanemethanol, the trans isomer has a significantly lower odor threshold and a distinct licorice-like scent compared to the less odorous cis isomer. wikipedia.orgacs.org
The different enantiomers of a chiral compound can interact differently with other chiral molecules, including biological receptors. This enantioselectivity is of paramount importance in fields such as pharmacology and materials science. uva.nl For example, the biological activity of many drugs is often associated with only one of its enantiomers. While specific research on the enantiomeric potential of Cyclohexanemethanol, 2-methyl- is not extensively detailed in the provided results, the general principles of chirality suggest that its enantiomers could have distinct biological activities or applications. solubilityofthings.com The study and separation of these enantiomers are crucial for understanding their specific properties and potential uses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDINIHOPRFWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273950 | |
| Record name | 2-Methylcyclohexanemethanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-40-0 | |
| Record name | Cyclohexanemethanol, 2-methyl- | |
| Source | ChemIDplus | |
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| Record name | Cyclohexanemethanol, 2-methyl- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19178 | |
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| Record name | 2-Methylcyclohexanemethanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylcyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-Methylcyclohexanemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WH4DUS8RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Cyclohexanemethanol, 2 Methyl
Advanced Synthetic Routes for Cyclohexanemethanol (B47985), 2-methyl-
The synthesis of Cyclohexanemethanol, 2-methyl- can be achieved through several advanced pathways, each offering distinct advantages in terms of yield, stereoselectivity, and industrial scalability.
Catalytic Hydrogenation Pathways (e.g., o-Cresol (B1677501) Derivatives)
A prevalent commercial method for producing 2-methylcyclohexanol (B165396), a direct precursor to Cyclohexanemethanol, 2-methyl-, involves the catalytic hydrogenation of o-cresol (2-methylphenol). brainly.com This process typically utilizes catalysts such as nickel, palladium, or platinum to reduce the aromatic ring of o-cresol. brainly.comteledos.gr The reaction yields a mixture of cis and trans isomers of 2-methylcyclohexanol. brainly.com Subsequent reduction of the corresponding carboxylic acid or its ester derivative leads to the formation of Cyclohexanemethanol, 2-methyl-.
The hydrogenation of o-cresol to 2-methylcyclohexanol can be influenced by various factors, including the choice of catalyst, temperature, and pressure. For instance, studies on the catalytic hydrogenation of o-cresol over a Ni/SiO2 catalyst have investigated the reaction kinetics, indicating a Langmuir-Hinshelwood mechanism with non-competitive adsorption of the reactants. teledos.gr Furthermore, research into the use of combined catalysts, such as Pd/C with zeolite solid acids, has shown that the acidity of the zeolite can affect product selectivity in the hydrogenation of cresols. rsc.org
Table 1: Catalytic Hydrogenation of o-Cresol Derivatives
| Catalyst | Substrate | Product | Key Findings |
|---|---|---|---|
| Nickel/Silica (Ni/SiO2) | o-Cresol | 2-Methylcyclohexanol | The reaction follows a Langmuir-Hinshelwood kinetic model. teledos.gr |
| Palladium/Carbon (Pd/C) and Zeolite | o-Cresol | 2-Methylcyclohexanol | The acidity of the zeolite influences the product distribution. rsc.org |
Reduction of Precursor Compounds
The reduction of carboxylic acids and their derivatives is a fundamental route to alcohols. In the context of Cyclohexanemethanol, 2-methyl-, the reduction of 2-methylcyclohexanecarboxylic acid is a key synthetic step. This transformation can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4). uva.nl Research has demonstrated the reduction of a cis/trans mixture of 2-methyl-1-cyclohexane carboxylic acid with LiAlH4 in dry diethyl ether to yield the corresponding alcohol. uva.nl
Another relevant precursor is 2-methylcyclohexanone. Its reduction can lead to 2-methylcyclohexanol, which can then be further functionalized. ontosight.ai The stereochemistry of the reduction of substituted cyclohexanones is often influenced by steric factors, with the hydride reagent typically attacking from the less hindered face. researchgate.net
Table 2: Reduction of Precursor Compounds
| Precursor | Reducing Agent | Product | Reference |
|---|---|---|---|
| 2-Methylcyclohexanecarboxylic acid | Lithium aluminum hydride (LiAlH4) | Cyclohexanemethanol, 2-methyl- | uva.nl |
| 2-Methylcyclohexanone | Various reducing agents | 2-Methylcyclohexanol | ontosight.ai |
Hydrolysis of Ester Intermediates
The hydrolysis of esters is a classic and reliable method for the preparation of alcohols and carboxylic acids or their salts. wikipedia.orggithub.io In the synthesis of Cyclohexanemethanol, 2-methyl-, the hydrolysis of a corresponding ester, such as ethyl 2-methylcyclohexanecarboxylate, can be employed. prepchem.com This reaction can be catalyzed by either an acid or a base. github.io
Alkaline hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction that proceeds to completion. wikipedia.orglibretexts.org For example, the hydrolysis of ethyl 2-methylcyclohexanecarboxylate with potassium hydroxide (B78521) in methanol (B129727) yields the potassium salt of 2-methylcyclohexanecarboxylic acid, which can then be acidified to produce the free acid. prepchem.com This acid can subsequently be reduced to obtain Cyclohexanemethanol, 2-methyl-. The hydrolysis of esters can also be mediated by systems such as t-BuNH2/LiBr/alcohol/H2O, which has been shown to be effective for a variety of esters.
Enantioselective Synthesis Strategies Utilizing Chiral Catalysts
The presence of two chiral centers in Cyclohexanemethanol, 2-methyl- means it can exist as different stereoisomers. Enantioselective synthesis is crucial for applications where a specific stereoisomer is required, such as in the pharmaceutical industry. solubilityofthings.com Chiral catalysts are instrumental in achieving high enantiomeric excess.
While specific examples of the direct enantioselective synthesis of Cyclohexanemethanol, 2-methyl- using chiral catalysts are not extensively detailed in the provided search results, the broader field of asymmetric synthesis offers relevant strategies. For instance, enantioselective reduction of a prochiral ketone precursor using chiral borane (B79455) reagents or enzymes could be a viable route. The use of acid phosphatases has been investigated for the enantioselective dephosphorylation of 2-methylcyclohexanemethanol phosphate, demonstrating a preference for the cis-isomer. uva.nl This highlights the potential of biocatalysis in the stereoselective synthesis of this compound and its derivatives.
Derivatization Chemistry of Cyclohexanemethanol, 2-methyl-
The hydroxyl group of Cyclohexanemethanol, 2-methyl- is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Esterification Reactions and Alkylation Transformations
Esterification Reactions:
Esterification is a common reaction of alcohols, and Cyclohexanemethanol, 2-methyl- can readily undergo this transformation with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. pressbooks.pubolabs.edu.in This reaction is reversible, and to drive it towards the formation of the ester, water is often removed as it is formed. pressbooks.pub The resulting esters of Cyclohexanemethanol, 2-methyl- may find applications as fragrances or in other specialty chemical formulations. solubilityofthings.com For instance, it can be used in the production of terephthalic acid di-esters. google.com
Alkylation Transformations:
The hydroxyl group of Cyclohexanemethanol, 2-methyl- can also be a site for alkylation to form ethers. While direct alkylation of the alcohol is possible, a more common strategy involves converting the alcohol to a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an alkoxide.
Furthermore, the cyclohexane (B81311) ring itself can be subject to alkylation reactions, particularly at positions activated by other functional groups. For example, a method for the C-selective alkylation of the related compound 2-methylcyclohexane-1,3-dione (B75653) has been developed, which proceeds via the alkylation of its ketodimethyl hydrazone derivative. nih.gov While not a direct derivatization of Cyclohexanemethanol, 2-methyl-, this illustrates a strategy for introducing alkyl groups onto the cyclohexane scaffold, which could be adapted for related structures.
Halogenation and Other Functional Group Interconversions (e.g., Chloromethylation)
The hydroxyl group of 2-methylcyclohexanemethanol can be converted to various other functional groups, expanding its synthetic utility. A key transformation is halogenation, particularly chlorination. For instance, the related compound, trans-2-(Chloromethyl)cyclohexanemethanol, is synthesized through the chloromethylation of cyclohexanemethanol. This process typically involves the reaction of the parent alcohol with formaldehyde (B43269) and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a chloromethyl intermediate which then reacts with the hydroxyl group. While this specific example relates to the broader class of cyclohexanemethanols, the principles of converting the hydroxyl group to a halide are general. Standard methods for converting primary alcohols to alkyl halides include treatment with reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu These transformations are fundamental in organic synthesis, as the resulting halides are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. vanderbilt.edu
Functional group interconversions are a cornerstone of organic synthesis, enabling the strategic modification of molecules. mit.edu For alcohols like 2-methylcyclohexanemethanol, the conversion of the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), is a common strategy to facilitate substitution reactions. vanderbilt.edu These activated alcohols can then react with various nucleophiles to introduce groups like azides, nitriles, or amines. vanderbilt.edu
Silylation for Enhanced Analytical Characterization
Silylation is a chemical derivatization technique widely employed to enhance the analytical characterization of compounds, particularly for gas chromatography (GC) and mass spectrometry (MS). researchgate.net This process involves replacing an active hydrogen in the molecule, such as the one in the hydroxyl group of 2-methylcyclohexanemethanol, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.edu This derivatization increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. researchgate.net
Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). researchgate.netcolostate.edu The resulting trimethylsilyl ether of 2-methylcyclohexanemethanol would exhibit improved chromatographic peak shape and is less likely to degrade at the high temperatures of the GC inlet. Silylation is a well-established method for the analysis of a wide range of compounds containing hydroxyl groups, including alcohols, phenols, and carboxylic acids. colostate.edu The choice of silylating reagent and reaction conditions can be optimized to ensure complete derivatization. colostate.edusigmaaldrich.com This technique is crucial for differentiating between isomers and for the quantitative analysis of complex mixtures. dtu.dk
Oxidation and Redox Reactions of Cyclohexanemethanol, 2-methyl-
Catalytic Oxidation Studies (e.g., Photocatalytic Oxidation with TiO2)
The photocatalytic oxidation of alcohols, including those with a cyclohexane backbone, has been a subject of significant research interest. Titanium dioxide (TiO2) is a widely studied photocatalyst due to its efficiency and stability. nih.govrsc.org When TiO2 is irradiated with UV light, it generates electron-hole pairs. The photogenerated holes are powerful oxidizing agents that can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net These radicals, along with the holes themselves, can oxidize organic molecules like 2-methylcyclohexanemethanol. researchgate.net
Studies on similar alcohols, such as methanol and ethanol (B145695), have shown that photocatalytic oxidation on TiO2 surfaces can lead to the formation of various products, including aldehydes and carboxylic acids, and can ultimately lead to complete mineralization to carbon dioxide and water. researchgate.net The specific products and their distribution can be influenced by factors such as the crystalline phase of TiO2 (anatase or rutile), the presence of co-catalysts (like noble metals), and the reaction conditions. nih.govresearchgate.net For instance, the selectivity of the oxidation of ethanol on TiO2 can be tuned to favor the formation of acetaldehyde. researchgate.net While specific studies on 2-methylcyclohexanemethanol are not prevalent, the general mechanisms established for other alcohols on TiO2 provide a strong basis for understanding its potential photocatalytic degradation pathways.
Metal-Catalyzed Oxidation Mechanisms (e.g., Iridium(III) Chloride with Cerium(IV) Sulphate)
Metal-catalyzed oxidations offer a versatile and efficient means of transforming alcohols. Cerium(IV) is a potent oxidizing agent, and its reactivity can be effectively modulated by the use of metal catalysts. researchgate.net The combination of Iridium(III) chloride and Cerium(IV) sulphate has been shown to be a powerful system for the oxidation of various organic compounds, including hydrocarbons. researchgate.net
Kinetic and mechanistic studies on the oxidation of other alcohols and organic substrates by Ce(IV) in the presence of transition metal ions like ruthenium(III) and iridium(III) have revealed that the reaction often proceeds through the formation of a complex between the substrate and the metal catalyst. researchgate.net In the case of an Iridium(III)-catalyzed oxidation, the proposed mechanism would likely involve the formation of an intermediate complex between 2-methylcyclohexanemethanol and Ir(III). This complex would then be oxidized by Ce(IV) to generate Ir(IV) and the oxidized product, with subsequent regeneration of the Ir(III) catalyst. researchgate.netresearchgate.net Such catalytic systems have demonstrated high efficiency, even at trace concentrations of the metal catalyst.
Formation of Carboxylic Acid and Aldehyde Derivatives
The oxidation of primary alcohols like 2-methylcyclohexanemethanol can yield either the corresponding aldehyde (2-methylcyclohexanecarbaldehyde) or the carboxylic acid (2-methylcyclohexanecarboxylic acid), depending on the oxidizing agent and reaction conditions. libretexts.org
The partial oxidation to the aldehyde requires the use of milder oxidizing agents and careful control of the reaction to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in aqueous sulfuric acid), will typically oxidize a primary alcohol directly to the carboxylic acid. libretexts.org The oxidation of aldehydes to carboxylic acids proceeds through the formation of a hydrate (B1144303) intermediate (a gem-diol) when water is present. libretexts.org The formation of 4-methylcyclohexanecarboxylic acid as a metabolite of 4-methylcyclohexanemethanol has been documented, indicating that such oxidation pathways occur in biological systems as well. wikipedia.orgnih.gov Various methods for the synthesis of aldehydes through benzylic oxidation have also been explored, which can be analogous to the oxidation of the hydroxymethyl group in 2-methylcyclohexanemethanol. organic-chemistry.org
Spectroscopic and Advanced Analytical Characterization of Cyclohexanemethanol, 2 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of Cyclohexanemethanol (B47985), 2-methyl-.
Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of each hydrogen atom in the molecule. The spectrum of Cyclohexanemethanol, 2-methyl-, is complex due to the overlapping signals from the cyclohexane (B81311) ring protons and the presence of cis and trans isomers.
The protons of the hydroxymethyl group (-CH₂OH) typically resonate as a multiplet in the 3.3-3.8 ppm range, deshielded by the adjacent oxygen atom. The hydroxyl proton (-OH) itself usually appears as a broad singlet whose chemical shift is variable and dependent on factors like solvent and concentration. The numerous protons on the cyclohexane ring, along with the methyl group protons, produce a complex series of signals in the upfield region, generally between 0.8 and 2.0 ppm. The methyl group protons would be expected to appear as a doublet, coupling to the adjacent proton on the ring. chemicalbook.comchemicalbook.com
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -OH | 1.0-5.0 | broad singlet |
| -CH₂OH | 3.3-3.8 | multiplet |
| Cyclohexane ring protons | 0.8-2.0 | multiplet |
| -CH₃ | ~0.9 | doublet |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. rsc.org For Cyclohexanemethanol, 2-methyl-, the carbon of the hydroxymethyl group (-CH₂OH) is the most deshielded, appearing around 60-70 ppm. researchgate.net The carbon atom of the cyclohexane ring bearing the methyl group (C2) and the one bearing the hydroxymethyl group (C1) also have characteristic shifts. The remaining cyclohexane ring carbons and the methyl carbon resonate at higher fields. The exact chemical shifts can vary slightly between the cis and trans isomers. nih.govchemicalbook.com
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂OH | ~68 |
| C1 (cyclohexane, bearing -CH₂OH) | ~42 |
| C2 (cyclohexane, bearing -CH₃) | ~36 |
| Other cyclohexane carbons | 25-33 |
| -CH₃ | ~18 |
To resolve ambiguities from overlapping signals in 1D spectra and to establish the complete molecular architecture, including stereochemistry, various 2D NMR experiments are essential. wikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other (typically on adjacent carbons). It would reveal the connectivity between the -CH₂OH protons and the ring proton at C1, and map out the entire spin system of the cyclohexane ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. HSQC provides an unambiguous assignment of which protons belong to which carbons, for example, linking the ¹H signals of the hydroxymethyl group to its corresponding ¹³C signal. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments. For instance, correlations from the methyl protons to the C1 and C2 carbons would confirm the substitution pattern on the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. NOESY is the key to determining the relative stereochemistry (cis or trans). For the trans isomer, a spatial correlation would be observed between the axial protons at C1 and C2, whereas for the cis isomer, a correlation between an axial and an equatorial proton would be expected.
Mass Spectrometry and Hyphenated Techniques
Mass spectrometry (MS), particularly when coupled with a separation technique like gas chromatography (GC) or ion mobility spectrometry (IMS), provides critical information on the molecular weight and structural features of Cyclohexanemethanol, 2-methyl-, and its isomers.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Cyclohexanemethanol, 2-methyl-. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column before entering the mass spectrometer for detection and identification. albany.edudiabloanalytical.com
The separation of the cis- and trans- isomers of Cyclohexanemethanol, 2-methyl- can be achieved using standard nonpolar or slightly polar capillary columns, such as those with dimethyl silicone or 5% phenyl-dimethyl silicone stationary phases. researchgate.net The isomers will exhibit different retention times due to subtle differences in their boiling points and polarity. For instance, in the analysis of the related compound (4-methylcyclohexyl)methanol (B126014) (4-MCHM), the trans isomer was found to elute before the cis isomer on a nonpolar column. researchgate.netwalisongo.ac.id Retention indices, which normalize retention times to those of n-alkanes, are crucial for reliable compound identification across different instruments and laboratories. researchgate.net
Upon entering the mass spectrometer, molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule's structure. For an alcohol like Cyclohexanemethanol, 2-methyl-, the molecular ion peak (M⁺) at m/z 128 may be weak or absent. libretexts.orgmsu.edu Common fragmentation patterns for cyclohexanol (B46403) derivatives include:
Loss of water (H₂O): A prominent peak at M-18 (m/z 110). libretexts.org
Loss of the hydroxymethyl group (-CH₂OH): Cleavage of the C-C bond between the ring and the methanol (B129727) group results in a fragment at M-31 (m/z 97).
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen-bearing carbon is a common pathway for alcohols. msu.edu
Ring fragmentation: The cyclohexane ring can undergo cleavage, leading to a series of characteristic peaks, often with clusters 14 mass units apart, corresponding to the loss of CH₂ groups. libretexts.org The base peak is often observed at m/z 55 or 81, arising from these fragmentation pathways. nih.gov
Table 1: Predicted GC-MS Fragmentation for Cyclohexanemethanol, 2-methyl- (C₈H₁₆O, MW: 128.21)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |
| 110 | [C₈H₁₄]⁺ | Loss of Water (M-18) |
| 97 | [C₇H₁₃]⁺ | Loss of CH₂OH group (M-31) |
| 95 | [C₇H₁₁]⁺ | Loss of methyl radical followed by water |
| 81 | [C₆H₉]⁺ | Ring fragmentation |
| 55 | [C₄H₇]⁺ | Ring fragmentation |
This table is based on general fragmentation patterns for cyclic alcohols and may not represent all observed peaks.
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. wikipedia.orgnih.gov This makes it exceptionally well-suited for distinguishing between isomers that may be difficult to resolve by mass spectrometry alone. azom.comtofwerk.com In IM-MS, ionized molecules are passed through a drift tube filled with a buffer gas under the influence of a weak electric field. wikipedia.org Ions with a more compact structure (smaller rotationally averaged collision cross-section, CCS) will travel through the gas more quickly than bulkier isomers. azom.com
For Cyclohexanemethanol, 2-methyl-, IM-MS offers a promising avenue for the separation and characterization of its stereoisomers (cis/trans) and enantiomers ((1R,2R), (1S,2S), etc.).
Cis vs. Trans Isomers: The cis and trans isomers have distinct three-dimensional shapes. The cis isomer, where the methyl and hydroxymethyl groups are on the same side of the cyclohexane ring, generally adopts a different conformation than the trans isomer. This difference in shape would result in a different CCS and, therefore, a different drift time in the ion mobility cell, allowing for their separation. nih.gov
Conformational Analysis: IM-MS can provide insights into the different conformers (e.g., chair, boat) that the molecule adopts in the gas phase. Different conformers of the same isomer can sometimes be separated, appearing as distinct peaks in the ion mobility spectrum. nih.gov
Enantiomeric Separation: While enantiomers have identical CCS values in an achiral environment, they can sometimes be separated using chiral modifiers in the drift gas, although this is a highly specialized application.
The coupling of IMS to a high-resolution mass spectrometer like a time-of-flight (TOF) analyzer provides a two-dimensional separation, plotting ion mobility drift time against m/z, which significantly increases the peak capacity and confidence in compound identification. chromatographytoday.com This technique could resolve the isomers of Cyclohexanemethanol, 2-methyl- from isobaric interferences in a complex mixture. tofwerk.com
Chromatographic Separation Techniques
Chromatographic methods are fundamental for both the analytical determination and the physical isolation of the isomers of Cyclohexanemethanol, 2-methyl-.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase based on their affinity for a solid stationary phase. For a moderately polar compound like Cyclohexanemethanol, 2-methyl-, reversed-phase HPLC is the most common approach. acs.orgnih.gov
In a typical setup, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, such as a mixture of methanol and water or acetonitrile (B52724) and water. acs.orgresearchgate.net The separation of the cis- and trans- isomers is based on subtle differences in their polarity. The isomer that is slightly less polar will have a stronger interaction with the nonpolar stationary phase and thus will have a longer retention time. Because Cyclohexanemethanol, 2-methyl- lacks a strong chromophore, detection can be achieved using a universal detector like a Refractive Index (RI) detector. nih.gov For trace analysis, derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance sensitivity. lawdata.com.tw
HPLC is invaluable for determining the purity of a sample and quantifying the ratio of cis- to trans- isomers in a mixture. researchgate.net
Table 2: Typical HPLC Conditions for Isomer Analysis of Cyclohexanemethanol Derivatives
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 or C8, 5 µm particle size | acs.orgresearchgate.net |
| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water | acs.orgglfc.org |
| Flow Rate | 0.5 - 1.5 mL/min | researchgate.netglfc.org |
| Detection | Refractive Index (RI) or UV (after derivatization) | nih.govlawdata.com.tw |
| Application | Purity assessment, quantification of cis/trans isomer ratio | researchgate.net |
When pure standards of individual isomers are required for further spectroscopic analysis (e.g., NMR) or biological testing, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. uni-giessen.de
Both reversed-phase and normal-phase preparative HPLC can be used to isolate the cis- and trans- isomers of Cyclohexanemethanol, 2-methyl-. For instance, researchers have successfully used reversed-phase HPLC with a methanol/water mobile phase to separate gram-scale quantities of cis- and trans-4-MCHM. acs.org
To separate the enantiomers of a specific isomer (e.g., the enantiomers of cis-2-methyl-cyclohexanemethanol), chiral preparative chromatography is necessary. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. google.com The separated fractions corresponding to each isomer are collected, and the solvent is evaporated to yield the purified compound.
Electrophoretic methods, such as Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC), offer high-efficiency separations and are particularly powerful for resolving chiral compounds. nih.gov These techniques separate charged or neutral molecules in a narrow capillary based on their differential migration in an electric field.
To separate the enantiomers of Cyclohexanemethanol, 2-methyl-, a chiral selector must be added to the running buffer (background electrolyte). nih.gov Cyclodextrins are commonly used chiral selectors for this purpose. The chiral selector forms transient, diastereomeric complexes with each enantiomer. These complexes have slightly different sizes and/or charge-to-mass ratios, causing them to migrate at different velocities in the electric field, thus enabling their separation. nih.gov
CEC combines the principles of HPLC and CE by using a packed capillary. This can enhance separation efficiency and allows for the use of immobilized chiral selectors as the stationary phase. nih.gov These methods are highly sensitive and require only minute amounts of sample, making them ideal for the analytical-scale chiral separation of Cyclohexanemethanol, 2-methyl- isomers.
Computational Chemistry and Molecular Modeling of Cyclohexanemethanol, 2 Methyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in determining the electronic properties and predicting the reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and reaction pathways.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. DFT calculations are used to investigate the geometric and electronic structures of molecules. For Cyclohexanemethanol (B47985), 2-methyl-, DFT studies can provide optimized molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and atomic charges. These calculations are crucial for understanding the molecule's reactivity and spectroscopic signatures.
In a study on the axial-equatorial equilibrium of monosubstituted cyclohexanes, various DFT functionals were benchmarked against high-accuracy CCSD(T) calculations. rsc.org This research highlights the importance of selecting the appropriate functional to accurately model the delicate balance of steric and dispersion forces that govern conformational preferences in such systems. rsc.org For Cyclohexanemethanol, 2-methyl-, DFT calculations could similarly elucidate the preferred orientation of the methyl and hydroxymethyl groups.
DFT has also been effectively used to predict the thermal back reactivity of photoswitches, demonstrating its capability in modeling reaction kinetics. beilstein-journals.org For Cyclohexanemethanol, 2-methyl-, DFT could be employed to study reaction mechanisms, such as its oxidation to the corresponding aldehyde or carboxylic acid.
A study on the isomer-dependent binding of 4-methylcyclohexanemethanol (4-MCHM) utilized DFT to show that the trans isomer binds more strongly to both planar and amorphous carbon surfaces than the cis isomer. nih.gov Although this study focused on the 4-methyl isomer, the same computational approach could be applied to Cyclohexanemethanol, 2-methyl- to understand its isomer-specific interactions.
| DFT Functional | Basis Set | Application | Reference |
| M06 | 6-311+G(d,p) | Chelation and reaction pathway analysis | mdpi.com |
| M06-2X | Def2TZVP | Reaction mechanism investigation | mdpi.com |
| ωB97X-D | 6-31G(d) | Adsorption energy calculations on carbon surfaces | nih.gov |
| PBE-QIDH | DH-SVPD | Conformational analysis of substituted cyclohexanes | rsc.org |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate energetic and spectroscopic predictions.
For Cyclohexanemethanol, 2-methyl-, ab initio calculations could be used to obtain precise values for its heat of formation, ionization potential, and electron affinity. Furthermore, these methods can be used to simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which are invaluable for the experimental identification and characterization of the compound. High-level ab initio methods like CCSD(T) are often considered the "gold standard" for calculating accurate energies and are used to benchmark other computational methods. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This allows for the study of conformational changes, intermolecular interactions, and the behavior of molecules in different environments over time.
The cyclohexane (B81311) ring in Cyclohexanemethanol, 2-methyl- can exist in various conformations, with the chair form being the most stable. utdallas.edu The substituents, a methyl group and a hydroxymethyl group, can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) with distinct conformational preferences.
MD simulations can be used to explore the potential energy surface of Cyclohexanemethanol, 2-methyl-, identifying the most stable conformations and the energy barriers for rotation around the C-C and C-O bonds of the hydroxymethyl group. The relative stability of conformers is determined by factors such as 1,3-diaxial interactions and gauche interactions between substituents. libretexts.org For disubstituted cyclohexanes, the conformation that places the larger substituent in the equatorial position is generally more stable. libretexts.org
A detailed conformational analysis of 5-benzylimidazolidin-4-one derivatives using both experimental and theoretical methods revealed that the energy differences between conformers can be small, suggesting relatively free rotation of substituent groups at ambient temperatures. ethz.ch A similar approach for Cyclohexanemethanol, 2-methyl- would provide insights into its conformational flexibility.
| Interaction Type | Description | Impact on Stability | Reference |
| 1,3-Diaxial Interaction | Steric repulsion between an axial substituent and axial hydrogens on the same side of the ring. | Destabilizing | libretexts.org |
| Gauche Interaction | Steric interaction between substituents on adjacent carbons. | Can be destabilizing | libretexts.org |
| Equatorial Positioning | Placement of a substituent in the plane of the cyclohexane ring. | Generally more stable for larger groups | libretexts.org |
Understanding the interaction of Cyclohexanemethanol, 2-methyl- with surfaces is important for various applications, including its potential environmental fate and transport. MD simulations are well-suited to model the adsorption and physisorption of molecules onto surfaces like activated carbon or graphene.
Studies on the adsorption of alcohols on graphene have shown that they can form self-assembled structures, such as linear chains for primary alcohols and ring clusters for secondary alcohols, driven by hydrogen bonding and dispersive interactions. acs.orgresearchgate.net MD simulations of Cyclohexanemethanol, 2-methyl- on a carbonaceous surface would reveal its preferred orientation, adsorption energy, and the role of the hydroxyl and methyl groups in the interaction.
Research on 4-MCHM has shown that the trans isomer binds more strongly to amorphous carbon surfaces than the cis isomer, with a predicted binding energy difference of approximately 4 kcal/mol. mdpi.com This preferential binding was attributed to the different shapes of the isomers and their ability to interact with the irregular surface. nih.govmdpi.com A similar isomer-specific adsorption behavior would be expected for Cyclohexanemethanol, 2-methyl-.
The different spatial arrangements of the methyl and hydroxymethyl groups in the cis and trans isomers of Cyclohexanemethanol, 2-methyl- can lead to different binding strengths with other molecules or surfaces. Computational methods can quantify these differences.
In the study of 4-MCHM, both molecular mechanics (MM) force fields and higher-level quantum mechanical methods predicted stronger binding for the trans isomer on amorphous carbon. nih.govmdpi.com MM force fields, however, did not predict a significant difference in interaction potentials with a planar graphene-like surface (ovalene), whereas semi-empirical and DFT methods did, highlighting the importance of the chosen computational method. nih.govmdpi.com
For Cyclohexanemethanol, 2-methyl-, similar computational analyses could be performed to predict the isomer-specific binding strengths to various materials. This information is valuable for designing separation processes or understanding its biological and environmental interactions.
| Isomer | Predicted Binding Affinity to Amorphous Carbon (for 4-MCHM) | Reference |
| trans-4-Methylcyclohexanemethanol | Stronger | nih.govmdpi.com |
| cis-4-Methylcyclohexanemethanol | Weaker | nih.govmdpi.com |
Research Applications and Industrial Utility of Cyclohexanemethanol, 2 Methyl
Intermediate in Complex Molecule Synthesis
The reactivity of its alcohol group allows Cyclohexanemethanol (B47985), 2-methyl- to serve as a foundational component in the construction of larger, more complex chemical structures.
Cyclohexanemethanol, 2-methyl- and its derivatives are recognized as valuable intermediates in the synthesis of pharmaceuticals. ontosight.aiontosight.aiontosight.ai The unique stereochemistry of isomers like (S)-α-methylcyclohexane methanol (B129727) makes them important building blocks for developing enantiomerically pure compounds, which is a critical aspect for many biologically active molecules. lookchem.com While specific drug synthesis pathways directly from 2-methyl-cyclohexanemethanol are proprietary, the utility of this class of compounds is well-established. For instance, related structures such as trans-2-(Chloromethyl)cyclohexanemethanol are identified as synthetic intermediates in the manufacturing of pharmaceutical agents like lurasidone (B1662784) hydrochloride. This highlights the role of the cyclohexanemethanol framework in medicinal chemistry. Derivatives are also explored for their potential in creating new therapeutic agents by modifying the functional groups to interact with biological targets.
In the agrochemical industry, Cyclohexanemethanol, 2-methyl- and its related compounds serve as intermediates for creating new crop protection agents. ontosight.aiontosight.aiontosight.ai The cyclohexane (B81311) core is a common motif in various active ingredients, and this compound provides a convenient starting point for chemical elaboration. Its derivatives are used as building blocks in the synthesis of pesticides and herbicides. ontosight.ai The structural features of 2-methyl-cyclohexanemethanol can be modified to develop molecules with specific biological activities for agricultural applications. ontosight.ai
The distinct structure and properties of cyclohexanemethanol derivatives make them useful in the fragrance industry. lookchem.com The trans-isomer of 2-methyl-cyclohexanemethanol, in particular, is noted for its potential use in the synthesis of fragrance compounds due to its specific stereochemistry. lookchem.com Other closely related compounds are widely used as fragrance ingredients. For example, Cyclohexanemethanol, 2,2-dimethyl-6-methylene- is used directly as a fragrance ingredient, and 4-(Methoxymethyl)cyclohexanemethanol is utilized in perfume compositions. lookchem.comcymitquimica.com This demonstrates the importance of the cyclohexanemethanol scaffold in creating scents for a variety of consumer products. googleapis.com
Table 1: Examples of Cyclohexanemethanol Derivatives and Their Applications
| Compound Name | CAS Number | Application Area(s) | Source(s) |
|---|---|---|---|
| Cyclohexanemethanol, 2-methyl-, trans- | 3937-46-0 | Pharmaceuticals, Fragrances | lookchem.com |
| Cyclohexanemethanol, 2,2-dimethyl-6-methylene- | 4352-33-4 | Fragrance Ingredient, Chemical Intermediate | lookchem.com |
| trans-2-(Chloromethyl)cyclohexanemethanol | 10479-74-0 | Pharmaceutical Intermediate (e.g., for lurasidone) | |
| Cyclohexanemethanol, 4-((ethenyloxy)methyl)- | 114651-37-5 | Polymer Synthesis, Pharmaceutical Research | smolecule.com |
| 4-(Methoxymethyl)cyclohexanemethanol | 98955-27-2 | Perfume Compositions | cymitquimica.com |
| cis-4-(Isopropyl)cyclohexanemethanol (Mayol) | 51115-64-1 | Fragrance Ingredient | google.com |
Role in Polymer Science and Materials Chemistry
The functional group of Cyclohexanemethanol, 2-methyl- allows it to be integrated into larger polymeric systems, leading to the creation of new materials with specialized characteristics.
The incorporation of cyclohexanemethanol derivatives into polymers is a strategy for developing novel materials with customized properties. ontosight.ai By adjusting the ratios of reactants and comonomers, the characteristics of the resulting polymer, such as flexibility, thermal stability, and chemical resistance, can be precisely controlled. ontosight.ai This allows for the creation of specialized materials for applications like adhesives, sealants, and coatings. ontosight.ai
Detailed research into the isomers of a related compound, 4-methyl-cyclohexanemethanol (MCHM), demonstrates how subtle structural differences influence material interactions. A study on the binding of cis- and trans-MCHM isomers to amorphous carbon surfaces, which serve as a model for granulated activated carbon (GAC) used in water filters, revealed significant findings. mdpi.com
Table 2: Research Findings on MCHM Isomer Binding to Amorphous Carbon
| Finding | Detail | Implication | Source(s) |
|---|---|---|---|
| Preferential Binding | Molecular mechanics and density functional theory predict that the trans-isomer of MCHM binds more strongly to amorphous carbon surfaces than the cis-isomer. | This suggests that during water filtration, trans-MCHM would be preferentially adsorbed onto activated carbon filters. | mdpi.com |
| Temperature-Dependent Desorption | The rate of desorption from the carbon surface is temperature-dependent. As temperature increases, the desorption rate of the more tightly bound trans-isomer increases significantly. | This helps explain observations where MCHM was detected leaching from GAC filters months after an initial contamination event, potentially triggered by seasonal increases in water temperature. | mdpi.com |
| Kinetic Analysis | Arrhenius kinetics arguments based on the predicted binding energies show that even small differences in binding strength can lead to large differences in desorption rates over a range of environmental temperatures (0°C to 30°C). | This provides a molecular-level explanation for the long-term release of the contaminant from filtration media, impacting water quality long after the initial event has passed. | mdpi.com |
This research underscores how the specific structure of cyclohexanemethanol derivatives can be leveraged or must be accounted for in the design and performance of advanced materials. mdpi.com
Cyclohexanemethanol, 2-methyl- as a Chiral Building Block
The presence of two stereocenters in Cyclohexanemethanol, 2-methyl- (at positions 1 and 2 of the cyclohexane ring) makes it a valuable chiral precursor in organic synthesis. solubilityofthings.com Its distinct stereoisomers, arising from the relative orientations of the methyl and hydroxymethyl groups, can be utilized to introduce specific stereochemistry into target molecules.
Cyclohexanemethanol, 2-methyl- serves as a starting material for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals, agrochemicals, and fragrance industries. solubilityofthings.comuva.nl The synthesis of optically pure derivatives often involves chiral resolution of the racemic mixture of Cyclohexanemethanol, 2-methyl- or the use of enantioselective synthetic routes.
For instance, enzymatic resolution has been explored to separate the enantiomers of related cyclohexanol (B46403) derivatives, highlighting a potential pathway for obtaining optically pure Cyclohexanemethanol, 2-methyl-. uva.nl Although direct enzymatic resolution data for Cyclohexanemethanol, 2-methyl- is not extensively detailed in the provided results, the principle of using enzymes to selectively react with one enantiomer over the other is a well-established method for generating chiral building blocks.
The synthesis of specific stereoisomers, such as cis-2-methylcyclohexanemethanol, has been documented. researchgate.netresearchgate.net These optically pure isomers can then be elaborated into more complex chiral molecules. The development of chiral phosphine (B1218219) ligands, essential for asymmetric catalysis, has also utilized chiral cyclohexane backbones, suggesting a potential application for derivatives of Cyclohexanemethanol, 2-methyl-. uni-muenchen.de
The chiral nature of Cyclohexanemethanol, 2-methyl- allows it to be used as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction. While direct examples of Cyclohexanemethanol, 2-methyl- as a chiral auxiliary are not prevalent in the search results, the underlying principles of stereoselective transformations involving similar cyclic alcohols are well-documented.
Stereoselective reductions of ketones with chiral reducing agents derived from chiral alcohols are a common strategy in asymmetric synthesis. For example, the asymmetric reduction of certain ketones using lithium aluminum hydride modified with chiral alcohols can produce optically active products with high enantiomeric excess. researchgate.net This suggests that chiral derivatives of Cyclohexanemethanol, 2-methyl- could be employed in similar stereoselective reductions.
Furthermore, the stereochemistry of the hydroxyl and methyl groups in Cyclohexanemethanol, 2-methyl- can influence the stereochemical course of reactions at or near these functional groups. This is evident in stereoselective hydrogenation reactions where the facial selectivity is directed by the existing stereocenters. lookchem.com
Catalysis Research and Catalyst Development
Cyclohexanemethanol, 2-methyl- and its derivatives are also employed as substrates in various catalytic studies to investigate catalyst activity, selectivity, and reaction mechanisms.
In the realm of heterogeneous catalysis, Cyclohexanemethanol, 2-methyl- has been used as a model compound. For instance, it has been subjected to hydrogenolysis over a copper-chromium oxide catalyst to study the cleavage of C-O and C-C bonds at elevated temperatures. researchgate.net Such studies are relevant to understanding the catalytic upgrading of biomass-derived feedstocks.
The selective catalytic hydrogenation of related unsaturated cyclohexylmethanols has also been investigated, demonstrating the role of catalysts in achieving specific stereoisomers. google.com These studies provide insights into how catalyst composition and reaction conditions can be tuned to control the stereochemical outcome of a reaction.
Table 1: Heterogeneous Catalytic Studies Involving Cyclohexanemethanol, 2-methyl- and Related Compounds
| Catalyst | Substrate | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Copper-chromium oxide | Cyclohexanemethanol, 2-methyl- | Hydrogenolysis | Study of C-O and C-C bond cleavage at high temperatures. | researchgate.net |
While less documented in the provided search results, Cyclohexanemethanol, 2-methyl- can serve as a substrate in homogeneous catalysis. For example, the stereoselective homogeneous hydrogenation of methylenecyclohexanols using cationic rhodium complexes has been studied, though low selectivity was observed for 2-methylenecyclohexanemethanol. lookchem.com This indicates that the substrate structure significantly impacts the catalyst's performance in homogeneous systems.
The photocatalytic degradation and transformation of organic compounds are of significant interest for environmental remediation and green synthesis. While specific studies focusing solely on the photocatalytic activity and selectivity with Cyclohexanemethanol, 2-methyl- as the primary substrate are not explicitly detailed in the search results, the compound has been identified in studies involving complex mixtures. For example, it was detected as a volatile compound in a study on the characterization of melon fruit aroma. mdpi.com
The presence of a hydroxyl group and a cyclohexane ring suggests that Cyclohexanemethanol, 2-methyl- would be susceptible to photocatalytic oxidation. Such studies typically involve semiconductor photocatalysts like titanium dioxide (TiO2), which, upon irradiation with UV light, generate highly reactive hydroxyl radicals that can degrade organic pollutants. The selectivity of such reactions would depend on the catalyst properties and reaction conditions, potentially leading to various oxidation products.
Environmental Behavior and Transport Mechanisms of Cyclohexanemethanol, 2 Methyl
Environmental Partitioning and Distribution in Aquatic and Soil Systems
The environmental partitioning of a chemical describes how it distributes between different environmental compartments such as air, water, soil, and biota. This behavior is governed by the chemical's physicochemical properties.
Physicochemical Properties
The following table outlines the computed physicochemical properties for Cyclohexanemethanol (B47985), 2-methyl-, and for comparison, the experimental and estimated properties of the more studied 4-methylcyclohexanemethanol.
| Property | Cyclohexanemethanol, 2-methyl- (Computed) | 4-methylcyclohexanemethanol (Estimated/Experimental) | Reference |
| Molecular Weight | 128.21 g/mol | 128.21 g/mol | nih.govnih.gov |
| LogP (Octanol-Water Partition Coefficient) | 2.3 | 2.35 (cis-isomer, experimental), 2.46 (trans-isomer, experimental) | nih.govnih.gov |
| Water Solubility | - | 2250 mg/L (total, experimental at 23 °C) | nih.gov |
| Vapor Pressure | - | 0.05 mmHg | nih.gov |
| Henry's Law Constant | - | 6.4 x 10⁻⁶ atm-m³/mol (estimated) | nih.gov |
Data for Cyclohexanemethanol, 2-methyl- is based on computed values from PubChem. Data for 4-methylcyclohexanemethanol is a mix of experimental and estimated values from various sources.
Volatilization Processes and Air-Water Interface Dynamics
Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For chemicals in aquatic systems, this is a key mechanism for transport from water to the atmosphere. The tendency of a chemical to volatilize from water is largely determined by its Henry's Law Constant.
While specific experimental data on the volatilization of Cyclohexanemethanol, 2-methyl- is not available, estimations for the related compound, 4-methylcyclohexanemethanol, suggest that volatilization from water surfaces is an expected and important fate process. nih.gov The estimated Henry's Law constant for 4-MCHM is 6.4 x 10⁻⁶ atm-m³/mol. nih.gov Based on this, the estimated volatilization half-lives for 4-MCHM from a model river and a model lake are 7 days and 51 days, respectively. nih.gov It is plausible that Cyclohexanemethanol, 2-methyl- would exhibit similar behavior, though the position of the methyl group could influence the exact rate. The dynamics at the air-water interface are complex, with the rate of transfer being influenced by factors such as water turbulence and temperature. chemicalbook.com
Sorption to Geologic and Carbonaceous Media
Sorption is the process by which a chemical adheres to the surface of solid particles, such as soil or sediment. This is a critical process in determining the mobility of a contaminant in the environment. The organic carbon-water (B12546825) partition coefficient (Koc) is often used to predict the extent of sorption.
For 4-methylcyclohexanemethanol, the estimated Koc is 34, which suggests that it is expected to have very high mobility in soil and is not expected to adsorb significantly to suspended solids and sediment. nih.gov Given the structural similarity, it is likely that Cyclohexanemethanol, 2-methyl- also has a low affinity for sorption to geologic media. However, studies on 4-MCHM have shown that it does sorb to carbonaceous materials like activated carbon, a process that is highly relevant for water treatment. nih.gov
Leaching Potential in Environmental Matrices
Leaching is the process by which a contaminant dissolved in a liquid, such as rainwater, moves through the soil profile. Chemicals with high water solubility and low sorption potential are more likely to leach and potentially contaminate groundwater.
Based on the expectation of high mobility in soil for 4-methylcyclohexanemethanol, it is predicted that this compound has the potential to leach. nih.gov One study indicated that MCHM is expected to have very high mobility in soil. uidaho.edu Therefore, it is reasonable to infer that Cyclohexanemethanol, 2-methyl- may also have a significant leaching potential. The actual extent of leaching would depend on various factors including soil type, rainfall, and the amount of the substance released.
Isomer-Specific Environmental Fate and Transport
Cyclohexanemethanol, 2-methyl- exists as stereoisomers (cis- and trans-). While specific studies on the differential environmental behavior of the isomers of Cyclohexanemethanol, 2-methyl- are not available, research on the isomers of 4-methylcyclohexanemethanol provides significant insights into how such structural differences can impact environmental fate.
Differential Adsorption of Isomers
Studies on 4-MCHM have demonstrated clear differences in the behavior of its cis- and trans-isomers. The trans-isomer of 4-MCHM was found to preferentially sorb to activated carbon compared to the cis-isomer. This differential sorption is attributed to differences in their physical and chemical properties, such as the octanol-water partition coefficient (Kow), with the trans-isomer being less soluble and having a higher Kow than the cis-isomer.
Computational studies have also supported these findings, predicting that the trans-isomer of 4-MCHM binds more strongly to amorphous carbon surfaces than the cis-isomer. This suggests that during a contamination event, the isomeric composition of the contaminant in water could change over time as the trans-isomer is preferentially removed through sorption.
While these findings are specific to the 4-methyl isomer, they highlight the critical importance of considering isomer-specific behavior. It is highly probable that the cis- and trans-isomers of Cyclohexanemethanol, 2-methyl- also exhibit differential adsorption, which would have significant implications for their transport and fate in the environment.
Implications for Environmental Monitoring and Remediation Strategies
The isomer-specific behavior observed for 4-MCHM has direct implications for environmental monitoring and remediation. For instance, if one isomer is more prone to sorption, its concentration in the aqueous phase may decrease more rapidly, while it may persist longer in sediments or soil. This necessitates analytical methods that can distinguish between isomers to accurately assess the extent of contamination and potential for long-term release.
In terms of remediation, strategies that rely on sorption, such as the use of granular activated carbon (GAC) in water treatment, may be more effective at removing one isomer over the other. This could lead to a situation where the treated water has a different isomeric ratio than the source water. Furthermore, changes in environmental conditions, such as water temperature, could lead to the desorption of the more strongly bound isomer, causing a secondary contamination event.
Should Cyclohexanemethanol, 2-methyl- be a contaminant of concern, it would be crucial to conduct isomer-specific studies to develop effective monitoring and remediation strategies. The lessons learned from the 4-MCHM spill underscore the necessity of not treating isomeric mixtures as a single compound in environmental risk assessment.
Analytical Methodologies for Environmental Detection and Quantification
The detection and quantification of Cyclohexanemethanol, 2-methyl- in environmental matrices are critical for monitoring its presence, understanding its fate and transport, and assessing potential exposure risks. Due to its chemical properties as a semi-volatile organic compound, the primary analytical technique employed is gas chromatography coupled with mass spectrometry (GC/MS). The methodologies are often adapted from those developed for the more widely studied isomer, 4-methylcyclohexanemethanol (4-MCHM), given their structural similarities.
A significant body of analytical methods was developed and refined following the 2014 chemical spill into the Elk River in West Virginia, which involved crude MCHM, a mixture containing 4-MCHM as a major component. ohiolink.edursc.orgchromatographyonline.com These methods provide a robust framework for the analysis of related compounds like Cyclohexanemethanol, 2-methyl-.
Sample preparation is a crucial step to isolate and concentrate the analyte from complex environmental samples such as water or soil. Common techniques include solid-phase extraction (SPE) and solid-phase microextraction (SPME). ohiolink.educhromatographyonline.comsigmaaldrich.com SPE utilizes a sorbent material to retain the analyte from a liquid sample, which is then eluted with a solvent. chromatographyonline.com SPME is a solvent-free technique where a coated fiber is exposed to the sample (either directly or in the headspace) to adsorb the analyte, which is then thermally desorbed into the GC inlet. chromatographyonline.comsigmaaldrich.com
Following sample preparation, analysis is typically performed using GC/MS. plos.orgnih.govwv.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then detects and helps identify the individual components based on their mass-to-charge ratio and fragmentation patterns.
Several studies have detailed specific parameters for the analysis of MCHM isomers. For instance, in one method developed for the analysis of MCHM in water, a VOCOL® column was used with a specific temperature program to achieve separation. sigmaaldrich.com The mass spectrometer was operated in selected ion mode (SIM) to enhance sensitivity and selectivity for the target analytes. sigmaaldrich.com
The development of more efficient extraction techniques continues to be an area of research. For example, thin-film microextraction (TFME) has been shown to offer lower limits of quantitation for MCHM components compared to traditional SPE methods. chromatographyonline.com These advancements are vital for detecting the compound at environmentally relevant concentrations, especially considering the low odor threshold of some isomers. chromatographyonline.comwikipedia.org
The table below summarizes key aspects of analytical methodologies applicable to the detection and quantification of Cyclohexanemethanol, 2-methyl- in environmental samples, largely based on methods developed for its isomers.
| Parameter | Description | References |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC/MS) | plos.orgnih.govwv.gov |
| Sample Preparation | Solid-Phase Microextraction (SPME), Solid-Phase Extraction (SPE), Thin-Film Microextraction (TFME) | ohiolink.educhromatographyonline.comsigmaaldrich.com |
| SPME Fiber | 100 μm Polydimethylsiloxane (PDMS) | sigmaaldrich.com |
| Extraction Conditions (SPME) | Headspace extraction at elevated temperature (e.g., 55 °C) with agitation. | sigmaaldrich.com |
| GC Column | VOCOL®, or other similar capillary columns suitable for volatile and semi-volatile organic compounds. | sigmaaldrich.com |
| Oven Temperature Program | Example: Initial hold at 50 °C, followed by a ramp to 220 °C. | sigmaaldrich.com |
| Detection | Mass Spectrometry (MS), often in Selected Ion Mode (SIM) for enhanced sensitivity. | sigmaaldrich.com |
| Quantification | Based on calibration curves using certified reference standards. | wv.gov |
| Limits of Quantitation (LOQ) | Method-dependent, with newer microextraction techniques achieving sub-μg/L levels. | chromatographyonline.com |
It is important to note that while these methods are well-established for MCHM isomers, the specific retention time and mass spectral fragmentation pattern for Cyclohexanemethanol, 2-methyl- would need to be confirmed using a pure analytical standard for accurate identification and quantification. The National Toxicology Program has procured and analyzed 2-methylcyclohexanemethanol, indicating the availability of such standards for research purposes. nih.gov The analysis of complex environmental samples often requires rigorous quality control measures, including the use of internal standards, surrogate standards, and matrix spikes, to ensure the accuracy and reliability of the results. wv.gov
Q & A
What are the key considerations for synthesizing 2-methylcyclohexanemethanol with high stereochemical purity?
Basic Research Question
The Grignard reaction is a common method for synthesizing cyclohexanemethanol derivatives. For 2-methylcyclohexanemethanol, starting with 2-methylcyclohexylmagnesium chloride and reacting it with formaldehyde or paraformaldehyde under controlled conditions (e.g., anhydrous ether, 0–5°C) can yield the product . Purification via fractional distillation (boiling point ~179–180°C) is critical to isolate the target compound from byproducts like 1-methylcyclohexanol. Analytical techniques such as GC-MS and H NMR should confirm purity and stereochemistry .
How can conflicting data on the photocatalytic oxidation of 2-methylcyclohexanemethanol be resolved?
Advanced Research Question
Discrepancies in photocatalytic efficiency (e.g., TiO vs. metal-organic frameworks) may arise from variations in reaction conditions (light intensity, solvent polarity, or catalyst surface area). For example, TiO nanoparticles under UV light achieve ~70% conversion to cyclohexanecarboxylic acid, but competing pathways like over-oxidation to CO must be minimized by optimizing pH and oxygen availability . Kinetic studies (e.g., time-resolved FTIR) and isotopic labeling (e.g., O) can elucidate mechanistic bottlenecks .
What experimental protocols ensure safe handling of 2-methylcyclohexanemethanol in biological studies?
Basic Research Question
Due to its flammability (autoignition temperature: 330°C) and moderate toxicity (LD = 250 mg/kg in mice), strict safety measures are required:
- Use explosion-proof equipment and inert atmospheres (N/Ar) during reactions.
- Store at 2–8°C in airtight containers, avoiding oxidizing agents .
- In case of exposure, rinse skin with soap/water and consult a physician immediately .
How does the stereochemistry of 2-methylcyclohexanemethanol influence its role as a nucleophile in glycosylation reactions?
Advanced Research Question
The axial vs. equatorial orientation of the hydroxyl group significantly impacts reactivity. For example, axial 2-methylcyclohexanemethanol in ethylthioglucoside glucosidation enhances β-selectivity (α/β ratio up to 3:97) due to reduced steric hindrance and favorable transition-state stabilization . Computational modeling (DFT) and NOESY NMR can map spatial interactions between the nucleophile and glycosyl donor .
What analytical methods are recommended for detecting trace impurities in 2-methylcyclohexanemethanol?
Basic Research Question
High-resolution GC-MS with a polar capillary column (e.g., DB-WAX) effectively separates and identifies impurities like residual chlorocyclohexane or cyclohexanone . For quantification, HPLC with a C18 column and UV detection (210 nm) provides ppm-level sensitivity. Cross-validate results with C NMR to confirm structural integrity .
How can microbial oxidation pathways of 2-methylcyclohexanemethanol be engineered for bioremediation?
Advanced Research Question
Yeasts like Candida maltosa oxidize 2-methylcyclohexanemethanol via cytochrome P450 enzymes, producing less toxic metabolites (e.g., cyclohexanecarboxylic acid). To enhance degradation:
- Use adaptive laboratory evolution (ALE) under substrate stress to select hyper-efficient strains .
- Metabolomic profiling (LC-QTOF-MS) and transcriptomic analysis (RNA-seq) can identify upregulated oxidative pathways .
What computational tools predict the environmental persistence of 2-methylcyclohexanemethanol?
Advanced Research Question
EPI Suite software estimates biodegradation half-lives (e.g., BIOWIN model) and bioaccumulation potential (log P = 2.44) . Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter, while COSMOtherm predicts aqueous solubility (0.1 g/L at 25°C) . Validate predictions with OECD 301D ready biodegradability tests .
Why does 2-methylcyclohexanemethanol exhibit variable volatility in gas-phase reactions?
Basic Research Question
Volatility (vapor pressure ~0.3 mmHg at 25°C) is influenced by hydrogen bonding and steric effects from the methyl group. In gas-phase photocatalytic reactions, pre-adsorption on TiO surfaces at 150°C improves reaction efficiency by reducing desorption losses . Monitor vapor-phase concentration in real-time using PID detectors .
How can NMR spectroscopy resolve structural ambiguities in 2-methylcyclohexanemethanol derivatives?
Advanced Research Question
H NMR chemical shifts for the methyl group (δ 1.1–1.3 ppm) and hydroxyl proton (δ 1.5–2.0 ppm) vary with solvent polarity (e.g., CDCl vs. DMSO-d). For stereoisomers, NOE correlations (e.g., irradiation of the hydroxyl proton enhances axial methyl signals) and C DEPT-135 distinguish chair conformers . X-ray crystallography provides definitive proof of solid-state configuration .
What are the limitations of using 2-methylcyclohexanemethanol in fragrance formulations?
Advanced Research Question
While IFRA permits its use in fragrances (<0.1% in Category 1 products), volatility and skin sensitization potential (predicted via QSAR models) restrict applications. Accelerated stability testing (40°C/75% RH for 8 weeks) evaluates degradation to allergenic aldehydes . Mitigate risks by encapsulating in cyclodextrins or silica nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
